4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine

Description

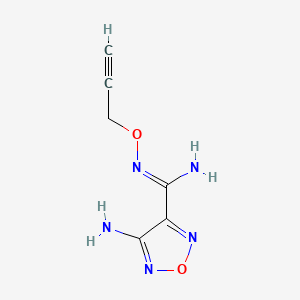

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine is a heterocyclic compound featuring a furazan core (1,2,5-oxadiazole) substituted with an amino group, a propargyloxy chain, and a carboxamidine moiety. Furazan derivatives are renowned for their high energy density, thermal stability, and applications in pharmaceuticals and materials science.

Properties

Molecular Formula |

C6H7N5O2 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-amino-N'-prop-2-ynoxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C6H7N5O2/c1-2-3-12-10-5(7)4-6(8)11-13-9-4/h1H,3H2,(H2,7,10)(H2,8,11) |

InChI Key |

NRJROJNGXLZSCY-UHFFFAOYSA-N |

Isomeric SMILES |

C#CCO/N=C(/C1=NON=C1N)\N |

Canonical SMILES |

C#CCON=C(C1=NON=C1N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

Formation of Furazan Ring: The initial step involves the formation of the furazan ring. This can be achieved by reacting appropriate nitrile compounds with hydrazine derivatives under controlled conditions.

Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amine derivatives.

Attachment of Prop-2-ynyloxy Group: The prop-2-ynyloxy group is introduced via alkylation reactions, typically using propargyl halides.

Formation of Carboxamidine Group: The final step involves the formation of the carboxamidine group through reactions with appropriate amidine precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis approaches to ensure safety and efficiency . Continuous-flow synthesis offers advantages such as better temperature control, reduced thermal risks, and higher productivity compared to traditional batchwise synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce furazan amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-amino-n-prop-2-ynyloxy-furazan-3-carboxamidine demonstrate significant anticancer properties. For instance, studies have shown that derivatives of furazan compounds can inhibit tumor cell growth effectively. A notable study reported a mean growth inhibition (GI) value against various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 15.72 | |

| Similar Furazan Derivative | MCF7 (Breast) | 10.84 |

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate tau protein degradation has been highlighted in recent patent disclosures, indicating its potential role in neuropharmacology .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions, which have been optimized to yield high purity and yield rates. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Anticancer Efficacy Study

A recent study evaluated the anticancer efficacy of various furazan derivatives, including this compound, using the National Cancer Institute's protocols across multiple cancer cell lines. The results demonstrated significant cytotoxicity with low IC50 values relative to standard chemotherapeutics like doxorubicin .

Neuroprotection in Animal Models

In vivo studies have assessed the neuroprotective capabilities of furazan derivatives in animal models of Alzheimer’s disease. The compound was administered to transgenic mice expressing human tau protein, resulting in reduced tau aggregation and improved cognitive function as measured by behavioral tests .

Mechanism of Action

The mechanism of action of 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes involved in tumor growth and proliferation . The compound’s structure allows it to form strong hydrogen bonds, enhancing its stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with analogs from the literature, focusing on synthesis, functional groups, and spectroscopic properties.

Functional Group Analysis

- Furazan vs. Cyano/Sulfonamide Derivatives: The target compound's furazan ring contrasts with the cyano and sulfamoylphenyl groups in compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) (). While furazan derivatives are electron-deficient and participate in hydrogen bonding, the cyano and sulfonamide groups in 13a enable dipole interactions and enhanced solubility . Carboxamidine vs. Hydrazinylidene: The carboxamidine group in the target compound may exhibit stronger hydrogen-bonding capacity compared to the hydrazinylidene moiety in 13a–e, as carboxamidines can act as both donors and acceptors in hydrogen bonds .

Spectroscopic and Physical Properties

Table 1: Comparative Data for Selected Compounds

- IR Spectroscopy: The absence of a cyano group (C≡N) in the target compound distinguishes it from 13a–e. Instead, its IR spectrum would likely show bands for the furazan ring (C=N stretching ~1600 cm⁻¹) and carboxamidine (N–H stretches ~3300 cm⁻¹) .

- NMR Spectroscopy : The propargyloxy chain in the target compound would produce distinct alkyne proton signals (~2.5 ppm for ≡CH), absent in 13a–e .

Hydrogen Bonding and Crystallography

- Hydrogen-Bonding Networks: Compounds like 13a–e form extensive hydrogen bonds via NH and SO₂ groups, as observed in their crystal structures.

- Comparative studies would benefit from such analyses to confirm bond lengths and angles .

Biological Activity

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that compounds similar to this compound may inhibit key kinases involved in cancer progression. For example, analogs have shown activity against receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are critical for tumor growth and metastasis .

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity in various cancer cell lines. It may induce apoptosis or inhibit cell cycle progression through modulation of signaling pathways associated with cell growth .

- Antimicrobial Activity : Some studies have explored the compound's potential as an antimicrobial agent. Its structural features may enhance its ability to penetrate microbial membranes and disrupt vital cellular processes .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits VEGF and PDGF | |

| Antiproliferative | Reduces viability in cancer cells | |

| Antimicrobial | Effective against certain pathogens |

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of furazan derivatives, this compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size, suggesting its potential utility in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds like this compound. Modifications to the furazan core and side chains can significantly enhance potency and selectivity for target enzymes or receptors.

Table 2: Structure-Activity Relationships

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.